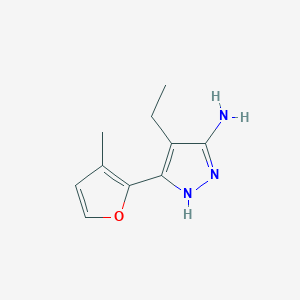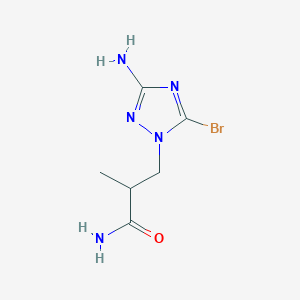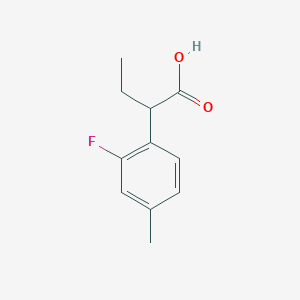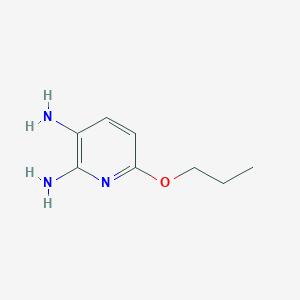
6-Propoxypyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propoxypyridine-2,3-diamine is an organic compound with the molecular formula C8H13N3O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxypyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with propyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino groups on the pyridine ring react with the propyl halide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Propoxypyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups on the pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Propoxypyridine-2,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Propoxypyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminopyridine: A precursor in the synthesis of 6-Propoxypyridine-2,3-diamine.
6-Methoxypyridine-2,3-diamine: A structurally similar compound with a methoxy group instead of a propoxy group.
6-Chloropyridine-2,3-diamine: Another derivative with a chlorine substituent.
Uniqueness
This compound is unique due to its propoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-propoxypyridine-2,3-diamine |
InChI |
InChI=1S/C8H13N3O/c1-2-5-12-7-4-3-6(9)8(10)11-7/h3-4H,2,5,9H2,1H3,(H2,10,11) |
InChI Key |
BLQUZFFTURRMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239725.png)

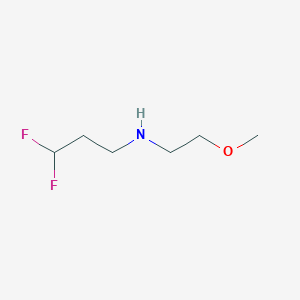
![3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239737.png)
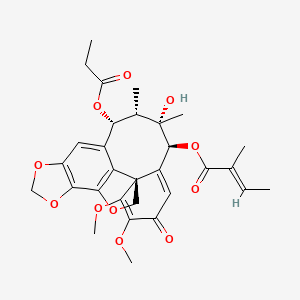
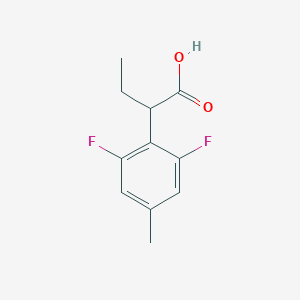
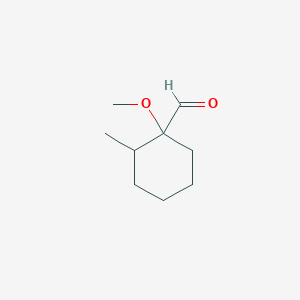
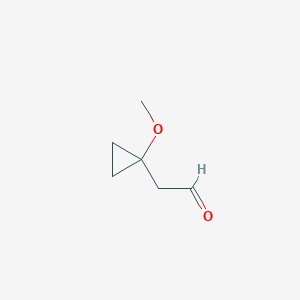
![1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15239773.png)
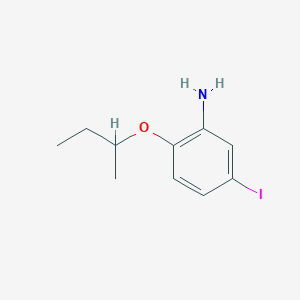
![5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239783.png)
